Magtrieve(TM)

Catalog No.
S788092
CAS No.
12018-01-8
M.F
CrO2
CrH4O2
M. Wt
88.027 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magtrieve(TM)

CAS Number

12018-01-8

Product Name

Magtrieve(TM)

IUPAC Name

chromium;dihydrate

Molecular Formula

CrO2
CrH4O2

Molecular Weight

88.027 g/mol

InChI

InChI=1S/Cr.2H2O/h;2*1H2

InChI Key

DJCIVHDYINPEKO-UHFFFAOYSA-N

SMILES

O.O.[Cr]

solubility

Insoluble in water
Insoluble in organic solvents
Soluble in acids with decomposition to Cr(III) and Cr(VI)
Soluble in concentrated sulfuric acid or concentrated alkali solution
Solubility in water: none

Canonical SMILES

O.O.[Cr]

The exact mass of the compound Magtrieve(TM) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterinsoluble in organic solventssoluble in acids with decomposition to cr(iii) and cr(vi)soluble in concentrated sulfuric acid or concentrated alkali solutionsolubility in water: none. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magtrieve™ (CAS 12018-01-8) is a specialized, ferromagnetic form of tetravalent chromium dioxide (CrO2) utilized as a heterogeneous oxidant in organic synthesis. Unlike traditional homogeneous chromium reagents, it operates as a solid-phase oxidant that selectively converts primary and secondary alcohols to aldehydes and ketones without over-oxidation to carboxylic acids . Its defining procurement advantage is its magnetic retrievability, which eliminates the need for tedious aqueous workups or Celite filtration, drastically reducing heavy metal waste streams . Additionally, its ionic structure strongly couples with microwave irradiation, enabling highly efficient localized heating for accelerated reaction kinetics [1].

Substituting Magtrieve™ with generic oxidants like Pyridinium Chlorochromate (PCC) or activated Manganese Dioxide (MnO2) introduces significant workflow and yield penalties. Traditional Cr(VI) reagents generate toxic, soluble chromium waste that requires rigorous, environmentally costly disposal protocols and complex product isolation via filtration or aqueous extraction . While activated MnO2 is a common heterogeneous alternative, it is generally ineffective for less activated aliphatic alcohols[1]. Magtrieve™ resolves both issues by providing the oxidative power of chromium in a localized, easily decanted magnetic matrix that prevents product sequestration, simplifies downstream purification, and expands the oxidizable substrate scope .

Microwave-Assisted Reaction Kinetics and Localized Heating

Magtrieve™ exhibits exceptional dielectric heating properties due to its ferromagnetic and ionic structure. Under microwave irradiation, the pure solid oxidant rapidly absorbs electromagnetic energy, reaching surface temperatures of up to 370 °C within 2 minutes, while the bulk solvent (e.g., toluene) remains at a lower reflux temperature (~140 °C) [1]. This localized thermal effect drives rapid oxidation kinetics, achieving a 99% yield of 1-octanal from 1-octanol in just 25 minutes, a significant acceleration compared to conventional thermal heating protocols [1].

Evidence DimensionCatalyst surface temperature and reaction time
Target Compound DataSurface temp reaches ~370 °C in 2 min; 99% yield of 1-octanal in 25 min
Comparator Or BaselineBulk solvent (toluene) heating baseline (~140 °C)
Quantified Difference>200 °C localized temperature differential driving rapid kinetics
ConditionsMicrowave irradiation, multimode/monomode reactor, toluene solvent

Enables process chemists to drastically reduce reaction times and energy consumption in scalable microwave-assisted synthetic workflows.

Recovery and Yield Superiority over Activated MnO2

While activated MnO2 is widely used for the oxidation of allylic and benzylic alcohols, it is less effective on unactivated substrates. In comparative evaluations, Magtrieve™ demonstrates superior conversions, particularly for less active aliphatic substrates like simple alkanes [1]. Because the reduced chromium species remains bound to the crystal surface and the material is easily separated via an external magnetic field, product isolation is vastly simplified compared to the filtration required for MnO2 [1].

Evidence DimensionSubstrate scope and product isolation
Target Compound DataHigh yields for simple alkanes with magnetic decantation
Comparator Or BaselineActivated MnO2
Quantified DifferenceSuperior conversion for unactivated aliphatic alcohols
ConditionsHeterogeneous oxidation of simple alkanes

Prevents costly product loss during the workup phase and expands the scope of oxidizable substrates without switching reagents.

Catalytic Viability with Periodic Acid Co-Oxidant

Although typically used in stoichiometric amounts, Magtrieve™ can be deployed as a highly efficient catalyst when paired with periodic acid (H5IO6) as a terminal oxidant. Utilizing only 5–10 mol% of Magtrieve™ with 1.5 equivalents of periodic acid in an acetonitrile/water mixture achieves 85–99% yields of carbonyl compounds from primary and secondary alcohols in under 60 minutes at room temperature[1]. This protocol maintains excellent chemoselectivity, leaving olefinic bonds intact [1].

Evidence DimensionCatalyst loading and yield
Target Compound Data5–10 mol% loading yields 85–99% product
Comparator Or BaselineStoichiometric Magtrieve or standard Cr(VI) reagents (100-200 mol% loading)
Quantified Difference90-95% reduction in chromium reagent requirement
ConditionsRoom temperature, open to air, acetonitrile/water (80:20), <60 min

Allows procurement teams to minimize heavy metal usage and costs while maintaining high synthetic throughput.

Microwave-Assisted High-Throughput Synthesis

Leveraging its strong dielectric heating properties for rapid library generation and accelerated reaction kinetics, particularly for converting primary alcohols to aldehydes without over-oxidation [1].

Green Chemistry and Chromium-Waste-Sensitive Scale-Up

Replacing PCC or Jones reagents to avoid toxic Cr(VI) waste streams, utilizing its magnetic retrievability for clean, filtration-free workups in multi-step syntheses .

Catalytic Oxidation Workflows

Deploying Magtrieve™ as a recyclable, low-loading (5-10 mol%) catalyst in conjunction with periodic acid for cost-effective industrial intermediate production [2].

Chemoselective Deprotection and Oxidation

Selectively deprotecting and oxidizing acetals, ketals, and protected alcohols under neutral conditions while preserving sensitive functional groups like 1,3-dioxolanes .

Physical Description

BROWN-BLACK POWDER.

Color/Form

Black, ferromagnetic crystals; rutile structure
Brown-black tetragonal powde

Density

4.89
4.9 g/cm³

Melting Point

Decomposes at about 400 °C

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 69 of 70 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12018-01-8

Methods of Manufacturing

Chromium dioxide is made by decomposition of chromyl chloride, chromic acid anhydride, and chromium(III) chromate, or by oxidation of chromium(III) compounds with oxygen, hydrogen peroxide, chromic acid anhydride, or ammonium perchlorate.
Industrial production employs a process originally carried out under licence from Du Pont, which involves hydrothermal oxidation of chromium(III) oxide with excess chromic acid: ... Iron(III) oxide and antimony(III) oxide are used as a dopant. Finely divided chromium(III) oxide is obtained either by thermal decomposition of ammonium dichromate or by dehydration of chromium(III) hydroxide. A highly viscous paste (50 - 100 Pa.s) is produced by intensively homogenizing the starting materials. This paste is heated at 300 °C and 35 MPa (350 bar) to form a hard agglomerate of fine chromium dioxide needles which must be drilled out of the reactor trays, broken, and carefully ground. If the residual moisture exceeds 5%, the product is reheated in a rotary kiln. The chromium dioxide is deagglomerated in an aqueous sodium sulfite suspension, and the crystal surface is simultaneously reduced; this forms a chromium(III) oxide hydroxide layer about 1 nm thick. To do this, the suspension is circulated through a mill which generates intense shear fields and the fine component is removed by using a hydrocyclone. After filtration and washing, drying is carried out in a spray tower.

General Manufacturing Information

Chromium oxide (CrO2): ACTIVE
... Use is in high-energy magnetic tapes. These tapes are reported to give improved fidelity at lower speeds than conventional magnetic tapes based on acicular ferric oxide.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.
Metastable in ai

Dates

Last modified: 08-15-2023

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